5-Chlorobenzo[c]isoxazole chemical structure and properties
5-Chlorobenzo[c]isoxazole chemical structure and properties
An In-Depth Technical Guide to 5-Chlorobenzo[c]isoxazole: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Chlorobenzo[c]isoxazole, also known as 5-chloro-2,1-benzisoxazole or 5-chloroanthranil. Eschewing a conventional template, this document is structured to deliver field-proven insights into the molecule's core characteristics, synthesis, and pivotal role as a reactive intermediate in the landscape of modern drug discovery.
Part 1: Molecular Profile and Spectroscopic Analysis
5-Chlorobenzo[c]isoxazole is a bicyclic heteroaromatic compound. The fusion of a benzene ring to the 'c' face of an isoxazole ring results in a strained system known as an anthranil. This inherent strain is the source of its high reactivity and, consequently, its utility in chemical synthesis. The chlorine substituent at the 5-position modulates the electronic properties of the aromatic ring, influencing its reactivity and providing a potential vector for further functionalization.
Caption: Chemical structure of 5-Chlorobenzo[c]isoxazole.
Table 1: Chemical and Physical Properties of 5-Chlorobenzo[c]isoxazole
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-2,1-benzoxazole | [1] |
| Synonyms | 5-chlorobenzo[c]isoxazole, 5-chloroanthranil, 5-chloro-2,1-benzisoxazole | [1][2] |
| CAS Number | 4596-92-3 | [1][2] |
| Molecular Formula | C₇H₄ClNO | [1] |
| Molecular Weight | 153.56 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temp. | 2-8°C, Sealed in dry conditions | [2] |
| XLogP3 | 2.1 | [1] |
Spectroscopic Characterization (Predicted)
Experimental spectra for 5-Chlorobenzo[c]isoxazole are not widely published. The following analysis is based on established principles of NMR and spectroscopy, supported by data from the closely related compound, 5-chloro-3-phenyl-2,1-benzisoxazole.[1][3]
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¹H NMR Spectroscopy : The proton spectrum is expected to show four signals in the aromatic region (approx. δ 7.0-8.5 ppm).
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The C3-H proton will likely appear as a singlet at the most downfield position due to the influence of the adjacent electronegative oxygen and nitrogen atoms.
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The remaining three protons on the benzene ring (H4, H6, H7) will exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The H4 and H6 protons, being ortho to the chlorine atom, will be deshielded compared to the H7 proton.[1]
-
-
¹³C NMR Spectroscopy : The spectrum should display seven distinct carbon signals.
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The C3 carbon is expected to be significantly downfield (approx. >150 ppm), a characteristic feature of isoxazole rings.[1]
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The carbon bearing the chlorine (C5) will be identifiable by its direct C-Cl bond. The remaining aromatic carbons will appear in the typical range of δ 110-140 ppm.
-
-
Infrared (IR) Spectroscopy : Key vibrational frequencies are anticipated to confirm the functional groups.
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Aromatic C-H stretching above 3000 cm⁻¹.
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C=N stretching vibrations in the 1650-1550 cm⁻¹ region.
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N-O bond stretching around 1300-1200 cm⁻¹.
-
A strong C-Cl stretching band in the fingerprint region, typically below 800 cm⁻¹.
-
-
Mass Spectrometry (MS) :
-
The molecular ion (M⁺) peak should appear at m/z 153.
-
A prominent M+2 peak at m/z 155, with an intensity approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive marker for a monochlorinated compound.
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Part 2: Synthesis and Chemical Reactivity
The synthesis of benzo[c]isoxazoles relies on the cyclization of ortho-substituted benzene precursors. A reliable and common laboratory-scale method is the thermal decomposition of a 2-azidobenzaldehyde, which proceeds with the loss of dinitrogen gas to form the strained bicyclic system.[4]
Core Synthetic Strategy
The causality behind this synthetic choice is its efficiency and the relative accessibility of the azide precursor. The precursor, 2-azido-5-chlorobenzaldehyde, can be prepared from commercially available starting materials like 4-chloro-2-nitrotoluene. The thermal cyclization step is often clean, driven by the energetically favorable extrusion of N₂ gas.
Caption: Synthetic workflow for 5-Chlorobenzo[c]isoxazole.
Experimental Protocol: Synthesis via Thermal Cyclization
This protocol is a representative methodology and must be adapted and performed with appropriate safety precautions by qualified personnel.
-
Preparation of Precursor: Synthesize 2-azido-5-chlorobenzaldehyde from a suitable starting material, such as 2-amino-5-chlorobenzaldehyde, via diazotization followed by substitution with sodium azide.
-
Cyclization Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen), dissolve 2-azido-5-chlorobenzaldehyde (1.0 eq) in a high-boiling, inert solvent such as toluene or xylene.
-
Causality: The choice of an inert, high-boiling solvent is critical. It allows the reaction to reach the necessary temperature for azide decomposition while preventing unwanted side reactions.
-
-
Thermal Decomposition: Heat the solution to reflux (typically 110-140°C, depending on the solvent). Vigorous bubbling (evolution of N₂ gas) will be observed. Maintain reflux until gas evolution ceases, which can be monitored by TLC for the disappearance of the starting material.
-
Self-Validation: The cessation of gas evolution provides a clear, non-invasive indicator that the reaction is nearing completion.
-
-
Workup and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude residue can then be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield pure 5-Chlorobenzo[c]isoxazole.
Chemical Reactivity
The defining characteristic of the benzo[c]isoxazole (anthranil) system is its high reactivity, which stems from the weak N-O bond within the strained five-membered ring.[5] This makes it a potent synthetic intermediate.
-
Ring-Opening Reactions: The primary reaction pathway involves the cleavage of the N-O bond upon attack by various nucleophiles. This reaction opens the isoxazole ring to form derivatives of 2-aminobenzaldehyde. For instance, reaction with organometallic reagents or reducing agents can lead to substituted 2-aminobenzyl alcohols or ketones. This transformation is pivotal, as it converts a stable heterocyclic precursor into a highly functionalized aniline derivative, which is a common scaffold in pharmacologically active molecules.[6][7]
Part 3: Applications in Drug Discovery & Medicinal Chemistry
While direct biological applications of 5-Chlorobenzo[c]isoxazole are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. Its ability to undergo controlled ring-opening provides a gateway to a diverse range of more complex molecular architectures with established pharmacological relevance.
A Versatile Precursor for Bioactive Scaffolds
Drug discovery programs often rely on creating libraries of related compounds for screening. 5-Chlorobenzo[c]isoxazole serves as an excellent starting point for such campaigns. The anthranilic acid scaffold, readily accessible from anthranils, is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous anti-inflammatory, antiviral, anticancer, and neuroprotective agents.[7][8] Furthermore, anthranils are documented precursors in the synthesis of psychotropic drugs like benzodiazepines.[9]
Caption: Role of 5-Chlorobenzo[c]isoxazole as a synthetic hub.
By utilizing 5-Chlorobenzo[c]isoxazole, medicinal chemists can efficiently access chlorinated aniline derivatives. The chlorine atom can serve to block metabolic pathways or enhance binding affinity through halogen bonding, making it a valuable substituent in rational drug design.
Part 4: Safety and Handling
As a reactive chemical intermediate, 5-Chlorobenzo[c]isoxazole requires careful handling in a controlled laboratory environment.
Table 2: GHS Hazard Information
| Hazard Type | Code | Statement |
| Pictogram | GHS07 | Exclamation Mark |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(Source: Sigma-Aldrich[2])
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[2]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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PubMed Central. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Available from: [Link]
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